Pds-mmae
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is designed for the synthesis of conjugates that bind to neurotensin receptors . Monomethyl auristatin E is a synthetic antineoplastic agent derived from peptides found in marine shell-less molluscs called dolastatins . PDS-MMAE is primarily used in the development of antibody-drug conjugates, which are a promising class of biotherapeutics aimed at cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PDS-MMAE involves the functionalization of native solvent-accessible interstrand disulfide bonds in antibodies with monomethyl auristatin E using pyridazinediones . This method of conjugation delivers serum-stable antibody-drug conjugates with controlled drug loading. The reaction conditions typically involve the use of tris-(2-carboxyethyl)-phosphine hydrochloride to reduce the antibody, followed by the addition of monomethyl auristatin E .
Industrial Production Methods
Industrial production of this compound involves the large-scale synthesis of the compound using the aforementioned synthetic routes. The compound is then purified and formulated for use in scientific research and drug development . The production process ensures high purity and stability of the compound, which is essential for its effectiveness in antibody-drug conjugates .
Analyse Chemischer Reaktionen
Types of Reactions
PDS-MMAE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions are used in the synthesis process to modify the compound.
Substitution: This compound can undergo substitution reactions to form conjugates with antibodies.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Tris-(2-carboxyethyl)-phosphine hydrochloride is commonly used as a reducing agent.
Substitution: Pyridazinediones are used for the substitution reactions to form stable conjugates.
Major Products
The major products formed from these reactions are antibody-drug conjugates, which are used in cancer treatment .
Wissenschaftliche Forschungsanwendungen
PDS-MMAE has a wide range of scientific research applications, including:
Wirkmechanismus
PDS-MMAE exerts its effects by inhibiting cell division through the blocking of tubulin polymerization . The linker to the monoclonal antibody is stable in extracellular fluid but is cleaved by cathepsin once the conjugate has entered a tumor cell, thus activating the antimitotic mechanism . This targeted delivery ensures that the compound specifically affects cancer cells, minimizing damage to healthy tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Monomethyl auristatin E: The parent compound of PDS-MMAE, used in various antibody-drug conjugates.
Pyridazinediones: Used as linkers in the synthesis of antibody-drug conjugates.
Next-generation maleimides: Another class of linkers used in antibody-drug conjugates.
Uniqueness
This compound is unique due to its modified structure, which enhances its stability and efficacy in antibody-drug conjugates. The use of pyridazinediones as linkers provides controlled drug loading and improved pharmacokinetic properties compared to other linkers .
Eigenschaften
Molekularformel |
C47H74N6O9S2 |
---|---|
Molekulargewicht |
931.3 g/mol |
IUPAC-Name |
2-(pyridin-2-yldisulfanyl)ethyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C47H74N6O9S2/c1-13-31(6)41(36(60-11)28-38(54)53-25-19-22-35(53)43(61-12)32(7)44(56)49-33(8)42(55)34-20-15-14-16-21-34)51(9)46(58)39(29(2)3)50-45(57)40(30(4)5)52(10)47(59)62-26-27-63-64-37-23-17-18-24-48-37/h14-18,20-21,23-24,29-33,35-36,39-43,55H,13,19,22,25-28H2,1-12H3,(H,49,56)(H,50,57)/t31-,32+,33+,35-,36+,39-,40-,41-,42+,43+/m0/s1 |
InChI-Schlüssel |
OIAAMCWDLWIBBL-RKLRMWCISA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCCSSC3=CC=CC=N3 |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCCSSC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.